molecular formula C11H15BrO B3241701 4-Bromo-2-tert-butyl-1-methoxybenzene CAS No. 14804-34-3

4-Bromo-2-tert-butyl-1-methoxybenzene

Cat. No. B3241701
CAS RN: 14804-34-3
M. Wt: 243.14 g/mol
InChI Key: MJRUSXKALHWNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-tert-butyl-1-methoxybenzene” is a chemical compound with the molecular formula C11H15BrO . It is also known by other names such as “2-Bromo-4-(tert-butyl)-1-methoxybenzene” and "2-bromo-4-t-butylanisole" .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-tert-butyl-1-methoxybenzene” consists of a benzene ring substituted with a bromine atom, a tert-butyl group, and a methoxy group . The average mass of the molecule is 243.140 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-tert-butyl-1-methoxybenzene” include a molecular weight of 243.146 . Unfortunately, other specific properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation of Sterically Protected Compounds : A study by Toyota et al. (2003) discussed the preparation of sterically protected diphosphene and fluorenylidenephosphine using a bulky bromobenzene derivative similar to 4-Bromo-2-tert-butyl-1-methoxybenzene. The electronic properties of the p-methoxy group were analyzed using UV–vis spectra and 31P NMR chemical shifts (Toyota et al., 2003).

  • Arylation and Application in Fragrance Synthesis : Scrivanti et al. (2008) researched the catalysis of β-methallyl alcohol with bromobenzene derivatives, leading to the formation of floral fragrances (Scrivanti et al., 2008).

Polymer Science

  • Block Copolymers Synthesis : Miura et al. (1999) discussed the high-yield synthesis of functionalized alkoxyamine initiators from ethylbenzene derivatives, including 4-bromo-4-methoxyethylbenzene, which is structurally similar to the compound of interest. This work is significant in the synthesis of block copolymers (Miura et al., 1999).

Molecular Electronics

  • Building Blocks for Molecular Wires : Stuhr-Hansen et al. (2005) identified simple aryl bromides, akin to 4-Bromo-2-tert-butyl-1-methoxybenzene, as useful building blocks for molecular wires in the field of molecular electronics (Stuhr-Hansen et al., 2005).

properties

IUPAC Name

4-bromo-2-tert-butyl-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRUSXKALHWNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-tert-butyl-1-methoxybenzene

CAS RN

14804-34-3
Record name 4-BROMO-2-TERT-BUTYL-1-METHOXYBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-(t-butyl)anisole (16.38 g, 0.0997 mol) in CH2Cl2 (350 mL) was added pyridinium tribromide (35.09 g, 0.110 mol). The resulting mixture was allowed to stir at RT overnight. The mixture was diluted with CH2Cl2 and H2O and the layers were separated, the aqueous layer was extracted with CH2Cl2 (2×). The combined organic layers were washed with H2O, brine and dried with MgSO4. The mixture was filtered and the solvents evaporated to give 2-(t-butyl)-4-bromoanisole as an oil (23.16 g, 95%). 1H NMR (300 MHz, CDCl3): δ 1.35 (s, 9H), 3.82 (s, 3H), 6.74 (d, J=8.7 Hz, 1H), 7.28 (dd, J1=8.7 Hz, J2=2.4 Hz, 1H), 7.35 (d, J=2.4 Hz, 1H).
Quantity
16.38 g
Type
reactant
Reaction Step One
Quantity
35.09 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3.10 g (22.6 mmol) of aluminum chloride are added all at once to a mixture of 63.5 g (339 mmol) of p-bromoanisole and 31.4 g (330 mmol) of tert.butyl chloride. The mixture is stirred at ambient temperature until the evolution of gas ceases (about 15 minutes). The mixture is then heated at 80° C. for 15 minutes and poured into ice. 300 ml of water are added and the mixture is extracted with ether.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step Two
Quantity
31.4 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-tert-butyl-1-methoxybenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-tert-butyl-1-methoxybenzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-tert-butyl-1-methoxybenzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-tert-butyl-1-methoxybenzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-tert-butyl-1-methoxybenzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-tert-butyl-1-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.